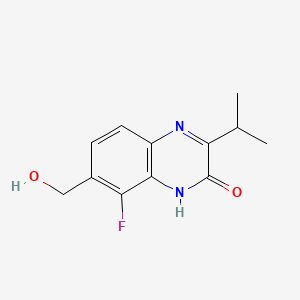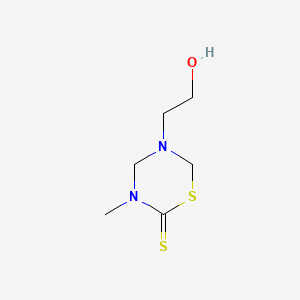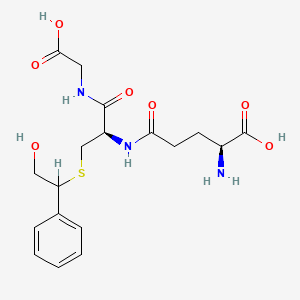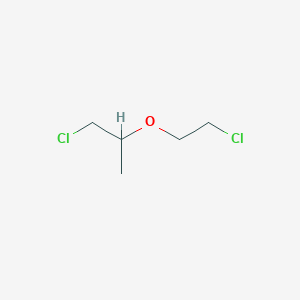![molecular formula C12H12BrN3O B13942632 3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)
3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring and a dimethylprop-2-enamide group attached to the 3-position. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Functionalization: The bromine atom at the 5-position is introduced through a bromination reaction using bromine or a brominating agent.
Amidation: The dimethylprop-2-enamide group is introduced through an amidation reaction, where the pyrrolo[2,3-b]pyridine derivative is reacted with N,N-dimethylprop-2-enamide under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide can be compared with other similar compounds, such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound lacks the dimethylprop-2-enamide group and has different chemical properties and applications.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have various substitutions at different positions, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12BrN3O |
|---|---|
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C12H12BrN3O/c1-16(2)11(17)4-3-8-6-14-12-10(8)5-9(13)7-15-12/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
PEOHSBMIACMIRE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C=CC1=CNC2=C1C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)


![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)


![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)

![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)


